molecular formula C14H15FN2O B2799712 N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide CAS No. 1423603-12-6

N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide

Cat. No.: B2799712
CAS No.: 1423603-12-6
M. Wt: 246.285
InChI Key: XCHMCOKGGKGSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with a cyanocyclobutyl group and a fluorine atom, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide typically involves the reaction of 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide with appropriate reagents under controlled conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction conditions often involve the use of neutralizing agents such as triethylsilylchloride, zinc chloride, or acetic acid, followed by treatment with an acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using conventional heating methods instead of microwave-assisted synthesis due to scalability concerns. The choice of solvents and reagents is optimized to ensure cost-effectiveness and high yield. Common solvents used in industrial production include ethyl acetate, toluene, and methyl ethyl ketone .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the cyanocyclobutyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • N-(1-Cyanocyclobutyl)benzamide
  • N-(1-Cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide

Uniqueness

N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide is unique due to the presence of both a cyanocyclobutyl group and a fluorine atom, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications in various fields.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-10-4-5-11(12(15)8-10)13(18)17(2)14(9-16)6-3-7-14/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHMCOKGGKGSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(C)C2(CCC2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.